

# Molecular Structure & Technical Characterization of Diguanidine Phosphate

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## Compound of Interest

Compound Name: Diguanidine phosphate

CAS No.: 5423-23-4

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Content Type: Technical Whitepaper Subject: Bis(guanidinium) Hydrogen Phosphate (

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## Executive Summary: The Structural Basis of Stability

"**Diguanidine Phosphate**"—chemically defined as Bis(guanidinium) hydrogen phosphate—represents a critical class of organic-inorganic hybrid salts. Unlike simple ionic salts, its utility in flame retardancy and non-linear optics (NLO) is derived strictly from its supramolecular architecture.

The core technical value of this molecule lies in its hydrogen-bonding network.<sup>[1]</sup> The planar guanidinium cations (

) function as "molecular hinges," locking tetrahedral hydrogen phosphate anions (

) into rigid, thermally stable sheets. This guide deconstructs that architecture to explain why the material performs under stress and how to synthesize it with high crystallographic purity.

## Crystallographic Architecture

### Crystal Lattice Data

The stability of **diguanidine phosphate** arises from its packing efficiency. It crystallizes in the monoclinic system, specifically the centrosymmetric space group

, which is common for highly hydrogen-bonded organic salts.

Parameter	Value	Structural Significance
Formula		Stoichiometric 2:1 ratio of cation to anion.
Space Group	(Monoclinic)	Allows for inversion symmetry; critical for packing density.
Lattice	~16.843 Å	Long axis indicating the layering of the H-bonded sheets.
Lattice	~7.251 Å	Short axis typically defining the stacking distance.
Z Value	8	High number of formula units per cell indicates complex packing.
Density	~1.65 g/cm <sup>3</sup>	High density for an organic salt, contributing to barrier properties.

## The Hydrogen Bond Network (The "Ribbon" Motif)

The defining feature of this structure is the Charge-Assisted Hydrogen Bond (CAHB) network.

- Anionic Backbone: The

anions do not exist in isolation. They form continuous infinite chains along the crystallographic axis via strong O-H...O interactions (bond length

).

- Cationic Cross-Linking: The planar guanidinium ions bridge these anionic chains. The

protons of the guanidine group donate to the phosphate oxygens (

).[2]

- **Thermodynamic Consequence:** This network effectively distributes thermal energy. When heated, the material does not simply melt; the network must be dismantled, requiring significant energy input (high decomposition temperature), which is the mechanism behind its flame retardant efficacy.

## Experimental Protocol: Synthesis & Purification

Rationale: Industrial synthesis often uses Guanidine Hydrochloride, but this leaves chloride impurities that degrade thermal performance. The Carbonate Route described below is self-purifying, as the byproducts are volatile gases (

).

### Reagents

- Guanidine Carbonate (purity)
- Orthophosphoric Acid (w/w aq. solution)
- Solvent: Deionized Water (primary), Ethanol (recrystallization antisolvent).

### Step-by-Step Synthesis Workflow

- **Stoichiometric Calculation:** Calculate for a 1:1 molar ratio of Carbonate to Acid (since one Carbonate molecule yields two Guanidine cations).
- **Controlled Addition (Exothermic Management):**
  - Dissolve Guanidine Carbonate in DI water at .
  - Add Phosphoric Acid dropwise.

- Critical Control Point: Monitor effervescence (release). Rapid addition causes foam-over and local pH hotspots that favor monoguanidine phosphate formation.
- Crystallization (The Saturation Point):
  - Evaporate solution at until volume is reduced by 50%.
  - Cool slowly to room temperature ( ) at a rate of /hour. Rapid cooling traps water inclusions, weakening the crystal lattice.
- Purification:
  - Filter crystals.
  - Wash with cold ethanol (**Diguanidine phosphate** is insoluble in ethanol; this removes unreacted acid).
  - Dry at to remove surface moisture.

## Visualization: Synthesis Logic



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Figure 1: Self-purifying synthesis workflow via the Carbonate route, minimizing ionic impurities.

## Structural Validation & Quality Control

To ensure the synthesized material is the correct Diguanidine phase (2:1) and not the Monoguanidine phase (1:1), use the following validation markers.

Method	Diagnostic Marker	Causality
XRD (Powder)	Peak shift at	Specific to the -spacing of the 2:1 monoclinic lattice.
FTIR	Broad band cm (Split)	Indicates extensive N-H...O hydrogen bonding specific to the guanidinium dimer motif.
TGA (Thermal)	Onset degradation	Monoguanidine phosphate degrades earlier; high stability confirms the 2:1 lattice energy.
pH (1% soln)	pH	Monoguanidine phosphate is acidic (pH ~4.5). Diguanidine phosphate is near neutral.

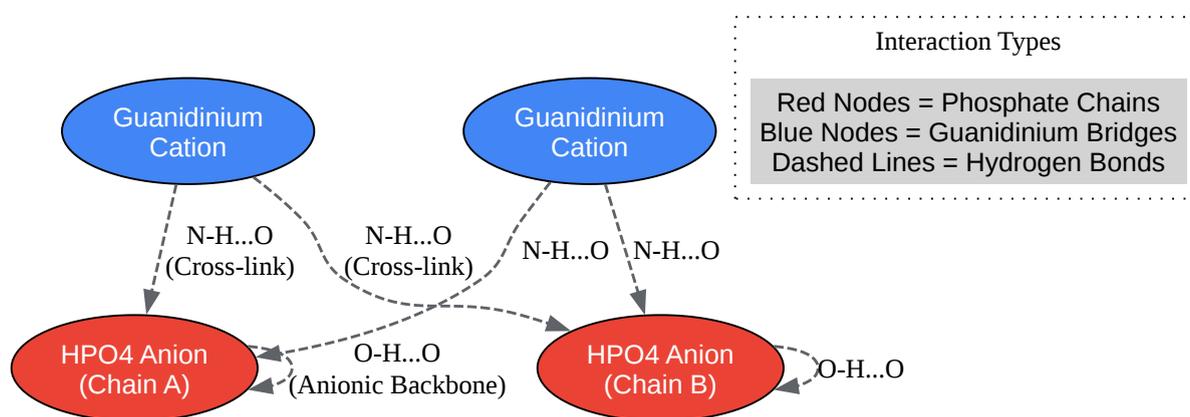
## Mechanism of Action (Structure-Property Relationship)

Why does this specific structure work for flame retardancy?

- Lattice Locking: The extensive H-bond network (visualized below) requires high energy to break.
- Phase Transition: Upon reaching decomposition temperature ( ), the lattice collapses to release non-flammable gases ( , ) and forms a condensed phosphoric acid char.

- Synergy: The guanidinium cation provides the blowing agent (gas), while the phosphate anion provides the charring agent. They are pre-assembled in the crystal lattice at the exact molecular ratio required for optimal intumescence.

## Visualization: Supramolecular Network



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Figure 2: Schematic of the supramolecular lattice.[3] The phosphate anions form chains (Red) bridged by guanidinium cations (Blue), creating a rigid 2D sheet.

## References

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